molecular formula C13H17N3 B6142609 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine CAS No. 616879-04-0

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Cat. No.: B6142609
CAS No.: 616879-04-0
M. Wt: 215.29 g/mol
InChI Key: LBJNLRDAEIHAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of Leishmania and Plasmodium species, disrupting their ability to infect host cells and multiply.

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization

Result of Action

The compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy

Biochemical Analysis

Biochemical Properties

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction with catecholase is facilitated by the coordination of the pyrazole nitrogen atoms to the metal ions in the enzyme’s active site. Additionally, this compound can form complexes with copper(II) ions, enhancing its catalytic activity . These interactions highlight the compound’s potential as a ligand in metalloenzyme studies.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter cellular responses. Furthermore, the compound’s interaction with reactive oxygen species (ROS) suggests a role in oxidative stress regulation, impacting cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. The compound’s pyrazole ring allows it to bind to metal ions, forming stable complexes that can inhibit or activate enzymatic functions . For example, its interaction with copper(II) ions in catecholase enhances the enzyme’s catalytic efficiency . Additionally, the compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby influencing neurotransmission . These molecular interactions underscore the compound’s potential in biochemical and pharmacological applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular functions. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance enzymatic activities and improve cellular functions . At higher doses, it can exhibit toxic effects, including oxidative stress and disruption of normal cellular processes . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism involves its conversion into different metabolites, which can further participate in biochemical reactions . The interaction with enzymes such as catecholase and acetylcholinesterase indicates its role in oxidative and neurotransmitter pathways . These metabolic interactions can influence the overall metabolic flux and levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interaction with transport proteins facilitates its distribution to various cellular compartments . Studies have shown that the compound can accumulate in specific tissues, potentially enhancing its localized effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its presence in the nucleus suggests a potential role in regulating gene expression, while its cytoplasmic localization allows it to participate in metabolic and signaling pathways . Post-translational modifications and targeting signals may further influence its subcellular distribution and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative. One common method involves the nucleophilic substitution reaction of a tosyl oxazoline derivative with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-9-11(2)16(15-10)13-5-3-12(4-6-13)7-8-14/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNLRDAEIHAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616879-04-0
Record name 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.